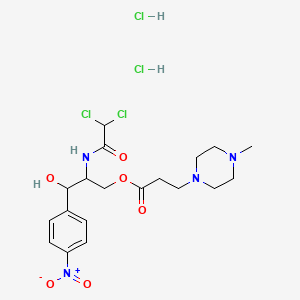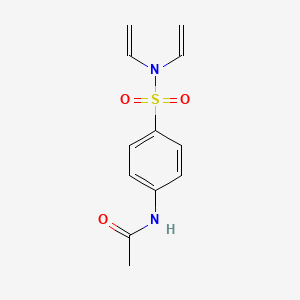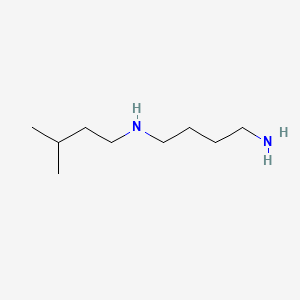
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. Chloramphenicol itself was first isolated from Streptomyces venezuelae in 1947 and has since been synthesized for broader use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate involves several steps. One common method includes the reaction of chloramphenicol with 4-methyl-1-piperazinepropionic acid in the presence of an acid binding agent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization and filtration .
化学反应分析
Types of Reactions
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is often employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of the piperazine ring, substitution reactions can introduce new functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
科学研究应用
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the study of drug interactions
作用机制
The compound exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .
相似化合物的比较
Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibacterial activity.
Chloramphenicol palmitate: A prodrug form of chloramphenicol used for oral administration.
Levomecol: A combination of chloramphenicol and methyluracil used for topical applications
Uniqueness
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is unique due to its modified piperazine ring, which enhances its antibacterial properties and potentially reduces side effects compared to its parent compound. This modification allows for more targeted applications in both research and clinical settings .
属性
CAS 编号 |
89170-55-8 |
|---|---|
分子式 |
C19H28Cl4N4O6 |
分子量 |
550.3 g/mol |
IUPAC 名称 |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C19H26Cl2N4O6.2ClH/c1-23-8-10-24(11-9-23)7-6-16(26)31-12-15(22-19(28)18(20)21)17(27)13-2-4-14(5-3-13)25(29)30;;/h2-5,15,17-18,27H,6-12H2,1H3,(H,22,28);2*1H |
InChI 键 |
XXRNBJXITIYIFQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




